Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-9-6-14(10-17(16)22-2)12-19-11-13-4-7-15(8-5-13)18(20)23-3/h4-10,19H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXSJACSWXQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid
The foundational step in synthesizing methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate is the esterification of 4-(aminomethyl)benzoic acid. According to a patented process, this is achieved by reacting 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. The key process parameters include:
- Temperature Control: The reaction mixture is cooled to between $$-15^\circ C$$ and $$+10^\circ C$$, preferably $$+5^\circ C$$ to $$+10^\circ C$$, to prevent premature hydrolysis of the ester (source).
- pH Adjustment: Post-reaction, the mixture's pH is adjusted to between 4 and 9, typically around 6.0 to 7.0, using water-soluble bases such as potassium or sodium hydroxide.
- Yield: Under optimized conditions, yields exceed 85%, with some reports reaching 88% or higher, demonstrating high efficiency and process robustness.
This esterification route is advantageous for its mild conditions and compatibility with subsequent functionalization steps.
Coupling of the Benzylamine with the Benzoate Core
The coupling step involves forming the amino-methyl linkage between the benzylamine and the methyl 4-(aminomethyl)benzoate core. This can be achieved via:
- Reductive Amination: Reacting methyl 4-(aminomethyl)benzoate with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
- Amide Bond Formation: Using activating agents like carbodiimides (e.g., DCC or EDC) to couple the amino group with a suitable carboxylic acid derivative.
The reductive amination route is favored for its mild conditions and high selectivity, leading to the formation of the target compound with minimal side products.
Process Optimization and Yield Data
Notable Research Findings and Process Advantages
- Mild Conditions for Hydrolysis: The esterification process allows for controlled hydrolysis, reducing side reactions.
- High Yields and Purity: The process parameters—temperature, pH, solvent choice—are optimized to maximize yield and purity.
- Environmental Considerations: Use of common solvents like acetone or ethyl methyl ketone, and avoidance of harsh reagents, aligns with green chemistry principles.
- Scalability: The process described is suitable for industrial scale, with procedures for work-up involving extraction, salt saturation, and solvent removal.
Summary of Key Process Parameters
| Parameter | Range | Preferred | Notes |
|---|---|---|---|
| Temperature during esterification | $$-15^\circ C$$ to $$+10^\circ C$$ | $$+5^\circ C$$ to $$+10^\circ C$$ | Prevents premature hydrolysis |
| pH during esterification | 4 to 9 | 6.0 to 7.0 | Ensures optimal ester formation |
| Solvent for methylation | Acetone or ethyl methyl ketone | - | Facilitates high-yield methylation |
| Methylating agent | Dimethyl sulfate | Stoichiometric | Efficient methylation of acid |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antihistamine and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate involves its interaction with specific molecular targets and pathways. As an antihistamine, it likely binds to histamine receptors, blocking the action of histamine and reducing allergic responses. In neuroprotective applications, it may interact with neurotransmitter receptors or other cellular targets to exert its effects.
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate, a comparative analysis with structurally analogous benzoate esters is provided below:
Structural and Functional Group Comparisons
Key Observations :
- Substituent Diversity: The target compound’s 3,4-dimethoxybenzylamino methyl group distinguishes it from simpler amines (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate) or polar groups like acetamido/hydroxy (Methyl 4-acetamido-2-hydroxybenzoate).
Physical Properties
*Estimated via fragment-based methods due to methoxy/amine balance.
Biological Activity
Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate (CAS: 1244855-41-1) is a chemical compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, including anti-inflammatory, anticancer, and cholinesterase inhibition activities.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a benzylamine moiety. Its chemical formula is , and it possesses a molecular weight of approximately 287.33 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to inhibit the inflammatory paracrine loop between macrophages and adipocytes, indicating their potential in treating inflammatory diseases .
Table 1: Summary of Anti-inflammatory Studies
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of TNF-α production |
| Reference Compound | 7.49 ± 0.16 | AChE inhibition |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that similar compounds can inhibit cell proliferation significantly. For example, compounds derived from para-aminobenzoic acid have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | TBD |
| HepG2 | Reference Compound | 23.31 ± 0.09 |
| HCT-116 | Reference Compound | 53.29 ± 0.25 |
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds structurally related to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE). For instance, some derivatives exhibited K_i values ranging from 13.62 nM to 33 nM, indicating strong binding affinity .
Table 3: Cholinesterase Inhibition Studies
| Compound | K_i (nM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | Non-competitive |
| Donepezil (Reference) | ~1 nM | Competitive |
Case Studies
Several case studies illustrate the biological effects of this compound and its analogs:
- Case Study on Anti-inflammatory Effects : A study involving the administration of a related compound showed a significant reduction in inflammatory markers in a murine model of arthritis.
- Anticancer Efficacy in vitro : A series of experiments demonstrated that treatment with this compound led to a marked decrease in cell viability in MCF-7 breast cancer cells.
Q & A
Basic Questions
Q. What are the critical steps for synthesizing Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a reductive amination or nucleophilic substitution between methyl 4-(aminomethyl)benzoate and 3,4-dimethoxybenzyl halides under basic conditions (e.g., triethylamine in DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is essential to isolate the product. Structural confirmation requires -NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and LC-MS to verify molecular weight .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- - and -NMR : Identify methoxy (δ ~3.8 ppm), ester carbonyl (δ ~167 ppm), and aromatic protons.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]) and purity (>95%).
- IR Spectroscopy : Detect ester C=O (~1720 cm) and N-H stretches (~3300 cm) .
Q. How can researchers assess the compound’s solubility and stability for biological assays?
- Methodological Answer : Perform solubility screens in DMSO, PBS, and ethanol. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lipophilicity (logP) can be calculated using reversed-phase HPLC or computational tools like MarvinSketch .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during synthesis (e.g., over-alkylation or oxidation)?
- Methodological Answer :
- Use protecting groups (e.g., Boc for amines) to prevent undesired substitutions.
- Optimize stoichiometry (1:1 molar ratio of amine to benzyl halide).
- Conduct reactions under inert atmospheres (N/Ar) to avoid oxidation of sensitive functional groups .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying the dimethoxybenzyl group?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens).
- Test inhibitory activity against target enzymes (e.g., kinases) using in vitro assays (IC determination).
- Apply QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What computational approaches predict potential biological targets for this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify binding partners.
- Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities .
Q. How does this compound function as an intermediate in multi-step syntheses of bioactive molecules?
- Methodological Answer :
- The primary amine can undergo coupling reactions (e.g., EDC/HOBt-mediated amidation) with carboxylic acids.
- The ester group is hydrolyzable to a carboxylic acid for further derivatization (e.g., peptide conjugation) .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption.
- Protease Inhibition : Monitor fluorescence quenching of fluorogenic substrates (e.g., FRET-based assays).
- Dose-response curves (0.1–100 µM) determine IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
